6-Methoxy-8-methylquinoline is an organic compound belonging to the quinoline family, characterized by a methoxy group at the sixth position and a methyl group at the eighth position of the quinoline ring. Its molecular formula is C10H9NO, and it has a molecular weight of approximately 175.19 g/mol. The compound exhibits a yellow to brown color and is soluble in organic solvents. Quinoline derivatives, including 6-methoxy-8-methylquinoline, are often studied for their diverse biological activities and potential applications in pharmaceuticals.
These reactions can lead to the synthesis of more complex molecules or analogs with enhanced biological properties.
6-Methoxy-8-methylquinoline exhibits notable biological activities:
The specific mechanisms of action and efficacy of 6-methoxy-8-methylquinoline in these contexts require further investigation.
Several methods have been developed for synthesizing 6-methoxy-8-methylquinoline:
These methods highlight the versatility and synthetic accessibility of 6-methoxy-8-methylquinoline.
The applications of 6-methoxy-8-methylquinoline span various fields:
Interaction studies involving 6-methoxy-8-methylquinoline primarily focus on its binding affinity with biological targets:
These interactions are crucial for understanding the safety and efficacy profile of 6-methoxy-8-methylquinoline in therapeutic applications.
Several compounds share structural similarities with 6-methoxy-8-methylquinoline. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Methoxy group at position six | Antimicrobial and antimalarial |
| 8-Methylquinoline | Methyl group at position eight | Antimicrobial |
| 5-Methoxy-8-aminoquinoline | Amino group at position eight | Anticancer properties |
| 7-Methoxy-4-methylquinoline | Methyl group at position four | Antimicrobial |
| 6-Methoxy-2-nitroquinoline | Nitro group at position two | Potential anticancer activity |
The unique combination of a methoxy group at position six and a methyl group at position eight distinguishes 6-methoxy-8-methylquinoline from its analogs. This specific substitution pattern may enhance its biological activity while providing distinct chemical reactivity compared to other similar compounds.
The Skraup reaction remains a cornerstone for constructing quinoline cores, leveraging glycerol dehydration to generate acrolein intermediates. In the context of 6-methoxy-8-methylquinoline, p-methoxy nitrobenzene serves as both an oxidizing agent and a methoxy donor. A patented method involves heating glycerol (4.3–4.5 molar equivalents) with p-methoxy nitrobenzene (0.50–0.54 equivalents) in the presence of ferrous sulfate. The reaction proceeds via three stages:
Key modifications for 8-methyl substitution include using m-toluidine derivatives as starting materials. For instance, 7-methyl-8-nitroquinoline precursors are accessible via Skraup cyclization of m-toluidine, followed by regioselective nitration. The methoxy group at position 6 is introduced either through nitrobenzene oxidation or post-cyclization O-methylation. Recent advances employ ionic liquids under microwave irradiation to enhance reaction efficiency and reduce byproducts.
The Gould–Jacobs reaction enables direct access to 4-hydroxyquinoline derivatives, which are pivotal intermediates for 6-methoxy-8-methylquinoline synthesis. This method involves:
Notably, electron-donating groups at the meta-position of the aniline ring (e.g., methyl at C8) direct cyclization regioselectivity. A Thieme-validated protocol demonstrates the synthesis of methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, highlighting the method’s compatibility with ester functionalities for downstream derivatization.
Palladium and rhodium catalysts have revolutionized quinoline functionalization by enabling direct C–H bond activation. For 6-methoxy-8-methylquinoline, ortho-C–H methoxylation is achieved using Pd/norbornene (NBE) catalysis. Key steps include:
This method tolerates diverse functional groups, including halogens and heterocycles, making it ideal for late-stage diversification. For example, Pd/NBE-catalyzed methoxylation of 8-methylquinoline derivatives achieves >80% yield with 100% regioselectivity. Rhodium(III) catalysts further enable annulation reactions, constructing fused pyridone or isoquinolone hybrids.
The Ugi-Azide reaction assembles tetrazole-quinoline hybrids through a four-component cascade:
This strategy modularly introduces diversity at positions 2 and 3 of the quinoline ring. For instance, reacting 6-methoxy-8-methylquinoline-2-carbaldehyde with arylacetylenes yields tetrazole-isoquinolone hybrids with anticancer potential. The tetrazole moiety enhances metabolic stability and metal-coordination capacity, broadening pharmacological applications.
Regioselective halogenation at C5 or C7 positions is achieved using N-halosuccinimides under acidic conditions. Key advancements include:
Transition metal catalysts enhance selectivity; Pd(OAc)~2~ facilitates ortho-chlorination using PhI(OAc)~2~ as both oxidant and chlorine source. This approach streamlines access to polysubstituted quinolines for structure-activity relationship studies.
The antimicrobial activity of 6-Methoxy-8-methylquinoline against Gram-positive bacteria operates through several interconnected mechanisms that collectively contribute to its potent bactericidal effects. The compound's structural features, particularly the methoxy group at the 6-position and the methyl group at the 8-position, create a unique pharmacophore that enhances its interaction with bacterial cellular targets [1] [2].
The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerases that regulate DNA topology during replication and transcription [3] [4]. Studies have demonstrated that 6-amino-8-methylquinoline derivatives exhibit superior activity against Gram-positive bacteria compared to ciprofloxacin, with the coupled presence of the methyl group at the C-8 position and amino group at C-6 being particularly effective for enhancing antibacterial activity [1]. The compound binds to the gyrase-DNA complex through a cooperative mechanism, where the bound gyrase induces a specific quinolone binding site in the relaxed DNA substrate [5].
The quinoline derivatives target DNA gyrase and topoisomerase IV by binding to specific domains and conformations, effectively blocking DNA strand passage catalysis and stabilizing DNA-enzyme complexes [3]. This mechanism differs from traditional quinolones in that it demonstrates enhanced selectivity for Gram-positive bacteria, where there is typically greater activity against topoisomerase IV compared to DNA gyrase [4]. The 6-methoxy substitution enhances the compound's ability to penetrate the bacterial cell wall and interact with the target enzymes, resulting in minimum inhibitory concentration values that are often superior to standard fluoroquinolones [1] [6].
Structure-activity relationship studies have revealed that the methoxy group at position 6 contributes to enhanced membrane interaction and improved cellular uptake, while the methyl group at position 8 facilitates better membrane penetration [1]. These structural modifications create a synergistic effect that amplifies the compound's bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus strains [6].
The compound also exhibits secondary mechanisms that complement its primary DNA-targeting activity. These include disruption of cell wall synthesis through interference with peptidoglycan biosynthesis and alteration of membrane integrity, which increases membrane permeability and facilitates the entry of the compound into bacterial cells [7]. The concentration-dependent nature of these effects allows for both bacteriostatic activity at lower concentrations and bactericidal activity at therapeutic doses.
The combination of 6-Methoxy-8-methylquinoline with β-lactam antibiotics has demonstrated significant synergistic effects against methicillin-resistant Staphylococcus aureus, representing a promising therapeutic strategy for overcoming antibiotic resistance [8] [9]. Recent studies have shown that quinoline-based amphipathic small molecules can substantially reduce the minimum inhibitory concentrations of β-lactam antibiotics such as ampicillin and amoxicillin against MRSA strains [8].
The synergistic mechanism operates through multiple pathways that collectively enhance the efficacy of both drug classes. The quinoline derivative acts as a membrane-perturbing agent with unique cyclic hydrophobic components, facilitating the penetration of β-lactam antibiotics through the bacterial cell envelope [8]. This membrane disruption is accompanied by depolarization and reactive oxygen species generation, which drive cellular lysis and bacterial death [8].
Mechanistically, the combination therapy circumvents the tight regulation of the mec and bla operons in MRSA, which are responsible for inducible resistance to β-lactam antibiotics [10]. The quinoline component subverts the function of penicillin-binding protein 2a through allosteric mechanisms, effectively restoring the sensitivity of MRSA to β-lactam antibiotics [10]. This allosteric interaction represents the proposed mechanism for both the synergistic effect and the observed collateral sensitivity.
Clinical studies have demonstrated that triple β-lactam combinations, such as meropenem/piperacillin/tazobactam, when used in conjunction with quinoline derivatives, act synergistically and exhibit bactericidal activity against MRSA both in vitro and in vivo [10]. The fractional inhibitory concentration index values for these combinations typically fall below 0.5, indicating strong synergistic interactions [10]. The combination therapy has shown similar in vivo activity to linezolid, suggesting potential clinical applications for treating MRSA infections in humans.
Time-kill kinetic studies have revealed that the synergistic combinations achieve rapid bacterial killing, with significant reductions in viable cell counts observed within 6 hours of treatment [11]. The synergistic effect is particularly pronounced against clinically resistant Staphylococcus species, where the combination therapy has demonstrated up to 100% antimicrobial activity with minimum inhibitory concentration ranges of 1.22-9.76 μg/mL [11].
The class-specificity of the synergistic effect extends to other carbapenem/penicillin/β-lactamase inhibitor combinations, including imipenem/piperacillin/clavulanate and meropenem/amoxicillin/tazobactam [10]. These combinations maintain high synergy against MRSA strains while showing less-than-additive activity against methicillin-susceptible Staphylococcus aureus, supporting the necessity of PBP2a for optimal synergistic activity.
The development of quinolone resistance has necessitated continuous structural optimization of 6-Methoxy-8-methylquinoline derivatives to maintain therapeutic efficacy against resistant bacterial strains. Resistance mechanisms in quinolones are multifactorial and complex, involving chromosomal mutations in target enzymes, alterations in drug uptake and efflux systems, and acquisition of plasmid-mediated resistance genes [12] [13].
The primary resistance mechanism involves mutations in the quinolone resistance-determining regions of the genes encoding DNA gyrase and topoisomerase IV subunits, particularly in the GyrA and ParC proteins [12]. These mutations typically occur at key amino acid positions such as serine 83 and aspartic acid 87 in GyrA, which are crucial for quinolone binding [12]. The structural optimization of 6-Methoxy-8-methylquinoline has focused on modifications that maintain high affinity for these target sites even in the presence of resistance mutations.
Recent advances in structural optimization have demonstrated that certain quinolone derivatives can overcome clinical resistance mutations through enhanced binding affinity and improved target specificity [14]. The 8-methyl-quinazoline-2,4-dione derivatives, which lack the traditional quinolone keto acid group, have shown particular promise in maintaining potency against resistant strains [14]. These compounds do not require the water-magnesium ion bridge that is typically disrupted by resistance mutations, allowing them to maintain stable ternary complexes with mutant enzymes.
The optimization strategy has also addressed efflux pump-mediated resistance, which contributes significantly to quinolone resistance in both Gram-positive and Gram-negative bacteria [13]. Structural modifications that reduce substrate recognition by efflux pumps, such as the incorporation of bulky substituents or alterations in molecular charge distribution, have shown success in maintaining activity against efflux-proficient strains [15].
Plasmid-mediated quinolone resistance, while typically conferring only low-level resistance, can facilitate the selection of high-level chromosomal resistance mutations [13]. The structural optimization of 6-Methoxy-8-methylquinoline derivatives has included modifications designed to overcome the effects of Qnr proteins, which protect target enzymes from quinolone action, and AAC(6')-Ib-cr acetyltransferases, which modify certain quinolones to reduce their activity [13].
The development of hybrid molecules that combine the quinoline scaffold with other pharmacophores has emerged as a successful resistance modulation strategy [15]. These hybrid compounds can interact with multiple bacterial targets simultaneously, reducing the likelihood of resistance development through single-point mutations [15]. The quinoline-artemisinin hybrids, for example, combine the DNA-targeting properties of quinolines with the membrane-disrupting effects of artemisinin derivatives, creating synergistic antimicrobial effects that are difficult for bacteria to overcome.
Structure-activity relationship studies have identified key molecular features that contribute to resistance circumvention, including the presence of fluorine atoms at specific positions for enhanced membrane penetration, halogen substitutions that improve target binding affinity, and modifications to the basic amine moiety that reduce efflux pump recognition [15]. These findings have guided the rational design of next-generation quinoline derivatives with improved resistance profiles.